molecular formula C15H18N2O5 B2427350 2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid CAS No. 1048004-53-0

2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid

Cat. No. B2427350
CAS RN: 1048004-53-0
M. Wt: 306.318
InChI Key: SECVLRYVBXPSIC-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, also known as AABA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AABA is a derivative of the natural amino acid, glutamic acid, and is structurally similar to other glutamate analogs, such as monosodium glutamate (MSG).

Scientific Research Applications

Organic Synthesis and Catalysis

Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation—a process involving the removal of the boron group—has not been extensively explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This breakthrough enables the transformation of these esters into other functional groups, expanding their synthetic utility.

Bioconjugation and Labeling

Boronic esters are also valuable in bioconjugation and labeling. Their reversible binding to diols (such as sugars) allows for specific targeting in biological systems. Researchers might explore our compound as a building block for bioorthogonal reactions or as a tool for site-specific labeling.

properties

IUPAC Name

4-(2-methoxycarbonylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-3-8-16-12(14(19)20)9-13(18)17-11-7-5-4-6-10(11)15(21)22-2/h3-7,12,16H,1,8-9H2,2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECVLRYVBXPSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC(C(=O)O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylamino)-4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid

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